molecular formula C21H20N4O5S B2841950 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2201018-88-2

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2841950
CAS RN: 2201018-88-2
M. Wt: 440.47
InChI Key: DNZREOVYUVFNDX-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components including a 2,3-dihydro-1,4-benzodioxine moiety, a sulfonyl group, an azetidine ring, and a pyridazinone ring . These components are common in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 2,3-dihydro-1,4-benzodioxine moiety would likely contribute to the compound’s polarity and could potentially participate in pi-pi stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structural components. For instance, the presence of multiple heterocyclic rings and a sulfonyl group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Metal Complex Formation : A study by Sousa et al. (2001) explores the synthesis and characterization of metal complexes containing similar structural frameworks, demonstrating the compound's ability to interact with metals, leading to the formation of complexes with potential applications in catalysis or as materials with unique properties (Sousa et al., 2001).

  • Antitumor and Antibacterial Agents : Hafez et al. (2017) synthesized a novel series of compounds for evaluation as potent antitumor and antibacterial agents. This study indicates the potential of structurally similar compounds in the development of new therapies targeting cancer and bacterial infections (Hafez et al., 2017).

Biological Activities

  • Antimicrobial Activity : Shah et al. (2014) and Azab et al. (2013) discuss the synthesis and antimicrobial evaluation of novel heterocyclic compounds containing a sulfonamido moiety. These studies suggest that compounds with similar sulfonamide structures could be explored for their antimicrobial properties (Shah et al., 2014); (Azab et al., 2013).

  • Antioxidant Activity : Aziz et al. (2021) designed and synthesized novel derivatives to investigate their potential activities as antioxidants. The structural modification and activity evaluation indicate the compound's relevance in developing effective antioxidants (Aziz et al., 2021).

Molecular Docking Studies

  • Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. This approach towards understanding the interaction between these compounds and biological targets underscores the significance of computational studies in guiding the development of compounds with potential therapeutic applications (Flefel et al., 2018).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, many sulfonyl-containing compounds are inhibitors of carbonic anhydrase .

Future Directions

Future research could involve synthesizing this compound and studying its biological activity. Given the biological activity of similar compounds, it could potentially be a candidate for drug development .

properties

IUPAC Name

2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-21-6-4-18(16-2-1-7-22-11-16)23-25(21)14-15-12-24(13-15)31(27,28)17-3-5-19-20(10-17)30-9-8-29-19/h1-7,10-11,15H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZREOVYUVFNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

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